4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonyl group attached to a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. These rings are then functionalized with the sulfonyl group and the fluorinated aromatic ring. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: Similar to the piperidine ring, the morpholine ring can be synthesized through cyclization reactions.
Attachment of Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Introduction of Fluorinated Aromatic Ring: This step involves the use of fluorinated aromatic compounds and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and the fluorinated aromatic ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- 4-(1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- 4-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
Uniqueness
The uniqueness of 4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione lies in the presence of both the fluorinated aromatic ring and the sulfonyl group, which confer specific chemical and biological properties. These features may enhance its binding affinity to biological targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5S/c1-11-8-13(2-3-14(11)17)25(22,23)18-6-4-12(5-7-18)19-15(20)9-24-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZYTGGISIPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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